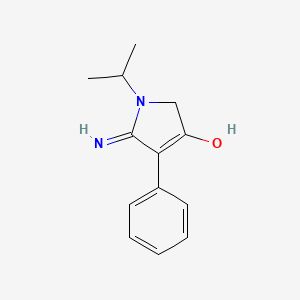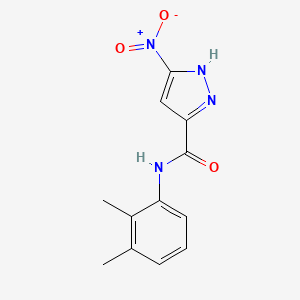![molecular formula C11H7F3N4O3 B3718591 3-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B3718591.png)
3-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide
Vue d'ensemble
Description
3-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide, commonly known as NTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NTB is a pyrazole derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of NTB is not fully understood, but it is believed to inhibit the activity of various enzymes and proteins involved in cancer cell growth, neuroprotection, and inflammation. NTB has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. NTB has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, NTB has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and physiological effects:
NTB has been shown to have various biochemical and physiological effects, including reducing cancer cell proliferation, inducing apoptosis, reducing oxidative stress, and reducing inflammation. NTB has been shown to reduce the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. Additionally, NTB has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. NTB has also been shown to reduce inflammation by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
NTB has several advantages for laboratory experiments, including its high purity, stability, and solubility in various solvents. However, there are also limitations to using NTB in laboratory experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of NTB, including further studies on its mechanism of action, potential side effects, and clinical applications. Additionally, future studies could focus on optimizing the synthesis of NTB to obtain higher yields and purity. Furthermore, studies could investigate the potential of NTB as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases.
Applications De Recherche Scientifique
NTB has been extensively studied for its potential applications in various fields, including cancer therapy, neuroprotection, and anti-inflammatory effects. NTB has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. NTB has also been shown to have neuroprotective effects by reducing neuronal damage caused by oxidative stress and inflammation. Additionally, NTB has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
5-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N4O3/c12-11(13,14)6-3-1-2-4-7(6)15-10(19)8-5-9(17-16-8)18(20)21/h1-5H,(H,15,19)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXVMBXYEYXYFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=NNC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dimethoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3718512.png)
![3-allyl-6-hydroxy-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B3718518.png)
![methyl 4-({[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B3718530.png)
![2-(hydroxymethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3718533.png)
![2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3718540.png)
![2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-(4-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B3718548.png)

![N-cyclohexyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3718558.png)
![3-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-6-methyl-1,2,4-triazin-5-ol](/img/structure/B3718566.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3718587.png)
![3-nitro-N-[4-(4-pyridinylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B3718606.png)
![6-(2,5-dimethoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B3718622.png)
